
5-Tert-butyl-2-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-2-methylcyclohexan-1-one is an organic compound with a cyclohexane ring substituted with a tert-butyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-methylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a temperature range of 0-5°C to ensure the selectivity of the tert-butyl group addition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
5-Tert-butyl-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of transient intermediates that facilitate the desired chemical transformations. The pathways involved may include nucleophilic attack, electrophilic addition, or radical formation, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexanone: Lacks the tert-butyl group, resulting in different steric and electronic properties.
5-Tert-butylcyclohexanone: Similar structure but without the methyl group, affecting its reactivity and applications.
2,5-Dimethylcyclohexanone: Contains two methyl groups instead of a tert-butyl group, leading to different conformational stability and reactivity.
Uniqueness
5-Tert-butyl-2-methylcyclohexan-1-one is unique due to the presence of both a tert-butyl and a methyl group on the cyclohexane ring. This combination of substituents provides distinct steric and electronic effects, making it a valuable compound for studying conformational analysis and reactivity in organic chemistry.
Properties
CAS No. |
56569-76-7 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5-tert-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
WVVALRZXBLFRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


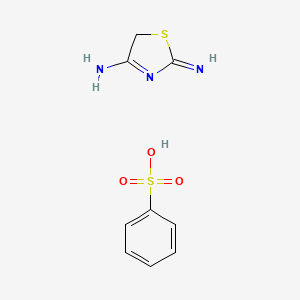
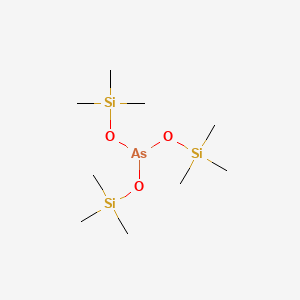
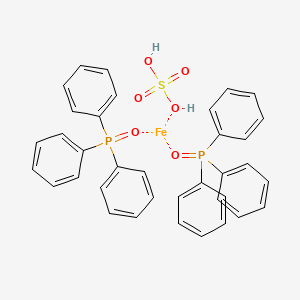
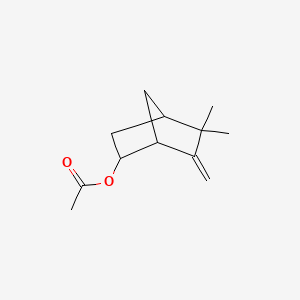
![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)
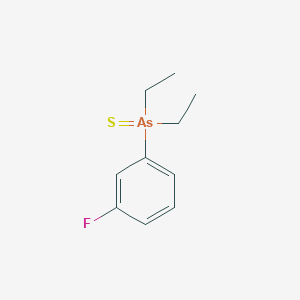
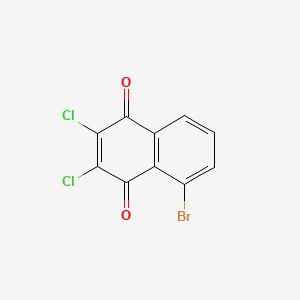
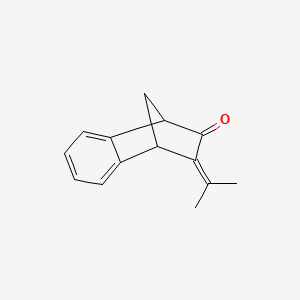
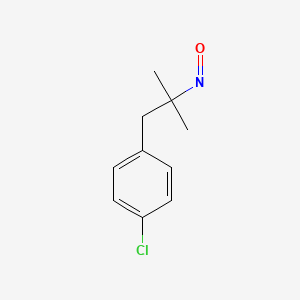

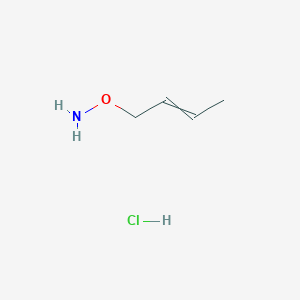
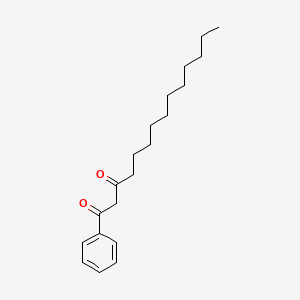
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
